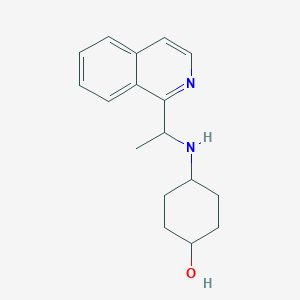![molecular formula C16H23NO3 B7345182 1-[1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethylamino]-2,3-dihydro-1H-inden-2-ol](/img/structure/B7345182.png)
1-[1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethylamino]-2,3-dihydro-1H-inden-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethylamino]-2,3-dihydro-1H-inden-2-ol is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of beta-adrenergic agonists and has been studied extensively for its ability to stimulate beta-adrenergic receptors in the body.
作用機序
The mechanism of action of 1-[1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethylamino]-2,3-dihydro-1H-inden-2-ol is related to its ability to stimulate beta-adrenergic receptors in the body. When this compound binds to these receptors, it triggers a series of biochemical reactions that ultimately lead to the relaxation of smooth muscle cells in the lungs. This results in improved airflow and reduced symptoms of respiratory disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. This compound has been shown to increase heart rate and blood pressure, as well as improve lung function. It has also been shown to have a positive effect on exercise performance and can improve endurance in athletes.
実験室実験の利点と制限
One of the main advantages of using 1-[1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethylamino]-2,3-dihydro-1H-inden-2-ol in lab experiments is its ability to stimulate beta-adrenergic receptors in a controlled manner. This allows researchers to study the effects of beta-adrenergic stimulation on various physiological processes. However, one of the main limitations of using this compound is that it can be difficult to obtain in large quantities, which can limit its use in certain types of experiments.
将来の方向性
There are several potential future directions for research on 1-[1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethylamino]-2,3-dihydro-1H-inden-2-ol. One area of interest is in the development of new treatments for respiratory disorders, such as asthma and chronic obstructive pulmonary disease (COPD). Another potential area of research is in the development of new performance-enhancing drugs for athletes. Additionally, this compound may have potential applications in the treatment of cardiovascular disorders, such as hypertension and heart failure.
合成法
The synthesis of 1-[1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethylamino]-2,3-dihydro-1H-inden-2-ol involves several steps. One of the most common methods for synthesizing this compound is through the reaction of 2,3-dihydro-1H-inden-2-ol with 4-(2,2-dimethyl-1,3-dioxolan-4-yl)butan-2-amine. The reaction is typically carried out in the presence of a catalyst and under controlled conditions to ensure optimal yields.
科学的研究の応用
1-[1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethylamino]-2,3-dihydro-1H-inden-2-ol has been extensively studied for its potential therapeutic applications. One of the most promising areas of research has been in the treatment of asthma and other respiratory disorders. This compound has been shown to stimulate beta-adrenergic receptors in the lungs, which can help to relax the airways and improve breathing.
特性
IUPAC Name |
1-[1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethylamino]-2,3-dihydro-1H-inden-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-10(14-9-19-16(2,3)20-14)17-15-12-7-5-4-6-11(12)8-13(15)18/h4-7,10,13-15,17-18H,8-9H2,1-3H3/t10?,13?,14-,15?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFIKRJSXAHMQJW-RDEQHJKVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1COC(O1)(C)C)NC2C(CC3=CC=CC=C23)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC([C@H]1COC(O1)(C)C)NC2C(CC3=CC=CC=C23)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2S,3R)-2-cyclopropyloxolan-3-yl]-2-(6-ethoxypyridin-2-yl)acetamide](/img/structure/B7345099.png)
![1-[[(3aR,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[b]pyrrol-3a-yl]methyl]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)urea](/img/structure/B7345106.png)
![3-[(2-fluorophenoxy)methyl]-5-[(2S,3S)-3-methyl-1,4-dioxan-2-yl]-1,2,4-oxadiazole](/img/structure/B7345114.png)
![N-[[(1R,2R,4S)-4-(5-ethyl-1H-1,2,4-triazol-3-yl)-2-hydroxycyclopentyl]methyl]-3,3-difluoro-1-methylcyclobutane-1-carboxamide](/img/structure/B7345126.png)

![4-[5-[(1S)-1-methoxyethyl]-1,2,4-oxadiazol-3-yl]-N-methylquinolin-2-amine](/img/structure/B7345138.png)
![tert-butyl 3-[4-[1-[[(2S)-1-hydroxypropan-2-yl]amino]ethyl]triazol-1-yl]azetidine-1-carboxylate](/img/structure/B7345139.png)
![[4-[5-[(1S)-1-methoxyethyl]-1,2,4-oxadiazol-3-yl]-2,6-dimethylphenyl]methanesulfonamide](/img/structure/B7345155.png)
![(2S)-1-[[1-(4-bromophenyl)-2,2,2-trifluoroethyl]amino]propan-2-ol](/img/structure/B7345173.png)
![(2S)-1-[1-(5-bromo-3-chloropyridin-2-yl)ethylamino]propan-2-ol](/img/structure/B7345176.png)
![(2S)-2-[[1-(4-bromophenyl)-2,2,2-trifluoroethyl]amino]propan-1-ol](/img/structure/B7345179.png)
![(3aR,6aS)-6a-methoxy-N-[(6-methylimidazo[1,2-a]pyridin-2-yl)methyl]-3,4,5,6-tetrahydro-2H-cyclopenta[b]furan-3a-amine](/img/structure/B7345190.png)
![tert-butyl (3aR,7aS)-5-[2-(2-hydroxyethoxy)ethylamino]-2,3,3a,4,5,6,7,7a-octahydroindole-1-carboxylate](/img/structure/B7345196.png)
![ethyl 6-[[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]methyl]pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B7345203.png)